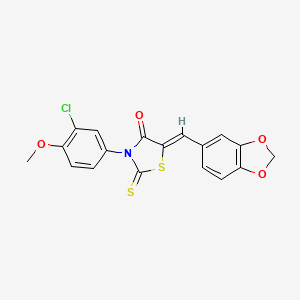![molecular formula C23H21NO4S2 B4597866 4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4597866.png)
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Descripción general
Descripción
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C23H21NO4S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.09120050 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing novel chromophores and thiazolidinone derivatives, which exhibit unique photophysical properties and potential applications in material science. For instance, Jachak et al. (2021) synthesized novel d-π-A type chromophores to study their absorption, emission wavelengths, and intramolecular charge transfer characteristics, highlighting the potential of these compounds in optical and electronic applications (Jachak et al., 2021).
Photophysical Properties and Applications
The synthesized compounds demonstrate significant photophysical properties, such as large stokes shifts and viscosity-induced emissions, making them suitable for applications in fluorescent probes and sensors. The computational studies using density functional theory (DFT) provide insights into their electronic structures and the influence of solvent polarity on their photophysical behaviors (Jachak et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of thiazolidinone derivatives. For example, Aly et al. (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazolidinone derivatives, exhibiting promising biological activities against various bacteria and fungi. These findings suggest potential medical applications, especially in developing antimicrobial materials (Aly et al., 2015).
Material Science and Polymer Applications
The compound and its derivatives have been studied for their potential in material science, particularly in polymer applications. Research into polymerizable photoinitiators and the synthesis of conductive and thermally stable polymeric compounds indicates a wide range of applications, from photopolymerization to the development of new materials with advanced properties (Wu et al., 2016).
Propiedades
IUPAC Name |
[4-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S2/c1-3-14-24-22(26)20(30-23(24)29)15-17-6-11-19(12-7-17)28-21(25)13-8-16-4-9-18(27-2)10-5-16/h4-13,15H,3,14H2,1-2H3/b13-8+,20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFPHGAEDCLYMQ-KOAZRBSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-2-[(3-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4597786.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexanamide](/img/structure/B4597798.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B4597800.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4597806.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B4597830.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4597852.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B4597860.png)

![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4597872.png)
![ethyl 6-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4597876.png)
![4-oxo-4-{[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}butanoic acid](/img/structure/B4597883.png)
![4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4597901.png)
